molecular formula C13H11N5O2 B12221800 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B12221800
M. Wt: 269.26 g/mol
InChI Key: LNAYYBLKIKXYBR-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring, a tetrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride.

    Coupling with Furan-2-carboxylic Acid: The tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of the furan ring and the tetrazole ring, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

5-methyl-N-[3-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H11N5O2/c1-9-5-6-12(20-9)13(19)15-10-3-2-4-11(7-10)18-8-14-16-17-18/h2-8H,1H3,(H,15,19)

InChI Key

LNAYYBLKIKXYBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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